

In-Depth Technical Guide: 2-((tert-Butyldiphenylsilyl)oxy)acetic acid in Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-((tert-
Butyldiphenylsilyl)oxy)acetic acid

Cat. No.: B1313688

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on **2-((tert-Butyldiphenylsilyl)oxy)acetic acid**, a key building block in the synthesis of advanced therapeutic agents. The document details its chemical properties, its application in the formation of Proteolysis-targeting chimeras (PROTACs), and a general experimental protocol for its use.

Core Chemical Properties

2-((tert-Butyldiphenylsilyl)oxy)acetic acid is a carboxylic acid functionalized with a bulky tert-butyldiphenylsilyl (TBDPS) protecting group. This silyl ether provides significant steric hindrance and is notably stable under a range of chemical conditions, making it a valuable component in multi-step organic synthesis.

Data Presentation: Molecular and Chemical Properties

Property	Value	Citation
Molecular Formula	C ₁₈ H ₂₂ O ₃ Si	[1] [2] [3]
Molecular Weight	314.45 g/mol	[1] [4]
CAS Number	76271-74-4	[1]
Appearance	Inquire with supplier	
Purity	Typically ≥97%	[1] [2]

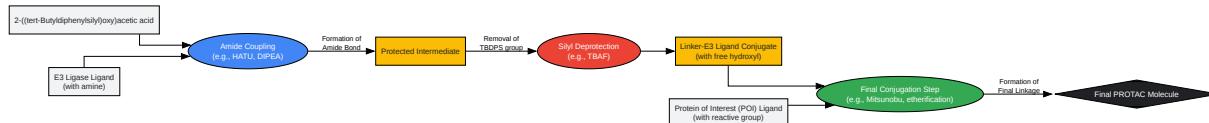
Application in PROTAC Synthesis

This molecule is primarily utilized as a linker or a component of a linker in the synthesis of PROTACs.[\[1\]](#) PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The **2-((tert-Butyldiphenylsilyl)oxy)acetic acid** serves as a precursor to a linker that connects the POI-binding ligand to the E3 ligase-binding ligand. The carboxylic acid moiety allows for facile amide bond formation with an amine-containing ligand, while the TBDPS group protects a hydroxyl group that can be deprotected in a later step to reveal a reactive site for conjugation with the second ligand. The stability of the TBDPS group is advantageous, as it can withstand various reaction conditions used to modify other parts of the molecule before its strategic removal.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, starting with the coupling of **2-((tert-Butyldiphenylsilyl)oxy)acetic acid** to an E3 ligase ligand.



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